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For researchers, scientists, and drug development professionals, this guide provides a

comparative overview of the clinical and preclinical data available for the Monopolar Spindle 1

(Mps1) kinase inhibitor, empesertib, in combination with other cancer therapies. Due to the

limited clinical trial data for empesertib with other targeted agents, this guide also includes

data from other Mps1 inhibitors to provide a broader context for potential combination

strategies.

Empesertib (BAY 1161909) is a potent and selective inhibitor of Mps1 kinase (also known as

TTK), a key regulator of the spindle assembly checkpoint (SAC).[1][2] The SAC ensures the

proper segregation of chromosomes during mitosis, and its inhibition in cancer cells, which

often exhibit chromosomal instability, can lead to mitotic catastrophe and cell death.[2] Mps1 is

overexpressed in various tumor types, making it an attractive target for cancer therapy.[3]

Clinical Trial Data: Empesertib in Combination with
Paclitaxel
To date, the primary clinical investigation of empesertib in a combination setting has been a

Phase 1 trial with the chemotherapeutic agent paclitaxel (NCT02138812). This trial has been

terminated, and full results have not been published. However, the available information on the

study protocol provides insight into the clinical application of empesertib.
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Experimental Protocol: NCT02138812
The main objective of this open-label, dose-escalation study was to determine the safety,

tolerability, maximum tolerated dose (MTD), and recommended Phase 2 dose (RP2D) of oral

empesertib in combination with weekly intravenous paclitaxel in patients with advanced

malignancies.[1][4]

Patient Population: Adult patients (≥18 years) with advanced, histologically or cytologically

confirmed solid tumors that were refractory to standard therapy or for which no standard

therapy was available.[1][4]

Dosing Regimen:

Cycle 1 (14 days): Empesertib administered as a single agent orally, twice daily, on a 2

days on/5 days off schedule.[1]

Cycle 2 onwards (28-day cycles): Empesertib continued on the 2 days on/5 days off

schedule in combination with weekly intravenous paclitaxel administered on days 1, 8, and

15.[1]

Primary Outcome Measures:

Incidence of dose-limiting toxicities (DLTs).[4]

Determination of MTD.[4]

Number of patients with adverse events.[4]

Preclinical Data: Empesertib in Combination with
Radiotherapy
Preclinical studies have explored the potential of empesertib to sensitize cancer cells to other

treatment modalities. One such study investigated its combination with radiotherapy in

syngeneic models of triple-negative breast cancer (TNBC).

Key Findings and Experimental Protocol
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Synergistic Effect: The combination of empesertib and radiotherapy was shown to enhance

tumor cell killing.[5]

Mechanism: TTK inhibition by empesertib radiosensitizes TNBC models, increases the

formation of micronuclei and aneuploidy, and alters the tumor immune microenvironment by

potentiating type I interferon (T1IFN) signaling.[5]

Experimental Workflow:

Syngeneic murine models of TNBC were established.

Tumor-bearing mice were treated with empesertib, radiotherapy, or a combination of both.

Tumor growth inhibition was monitored and compared across treatment groups.

Mechanistic studies were performed to assess changes in the tumor microenvironment,

including T1IFN signaling.

Comparative Analysis with Other Mps1 Inhibitors
Given the sparse clinical data for empesertib in combination with targeted therapies,

examining other Mps1 inhibitors can provide valuable insights into the potential of this drug

class.
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Inhibitor
Combination
Agent

Cancer Type Study Phase
Key Efficacy
Findings

Empesertib Radiotherapy

Triple-Negative

Breast Cancer

(TNBC)

Preclinical

Enhanced

radiosensitivity

and potentiated

anti-tumoral

immunity.[5]

Luvixasertib

(CFI-402257)
Fulvestrant

ER+/HER2-

Advanced Breast

Cancer

Phase 1/2

(NCT05251714)

Ongoing study to

evaluate safety

and efficacy.[6]

[7]

Luvixasertib

(CFI-402257)

Duvelisib (PI3K

inhibitor)

T-Cell

Lymphoma
Preclinical

Exerted

synergistic anti-

tumor effects.[8]

MPS1-IN-3 Vincristine Glioblastoma Preclinical

Increased

aneuploidy,

augmented cell

death, and

prolonged

survival in

orthotopic mouse

models.[9][10]

CCT289346 Paclitaxel
Various Solid

Tumors

Phase 1

(NCT03328494)

8 partial

responses out of

35 evaluable

patients in four

different tumor

types.[11]

Signaling Pathways and Experimental Workflows
Mps1/TTK Signaling Pathway in Mitosis
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The following diagram illustrates the central role of Mps1/TTK in the spindle assembly

checkpoint (SAC), which is crucial for accurate chromosome segregation during mitosis.

Inhibition of Mps1 disrupts this checkpoint, leading to mitotic errors and cell death in cancer

cells.
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Caption: Mps1/TTK signaling in the spindle assembly checkpoint.

Preclinical Experimental Workflow for Combination
Therapy
The diagram below outlines a typical workflow for a preclinical study evaluating an Mps1

inhibitor in combination with another therapeutic agent.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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